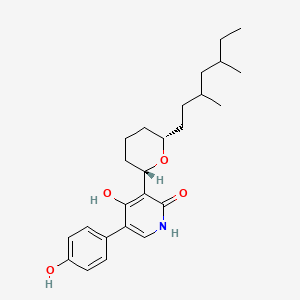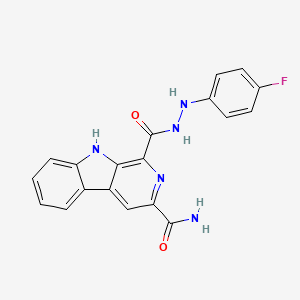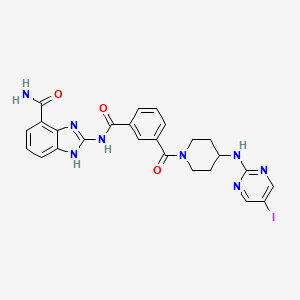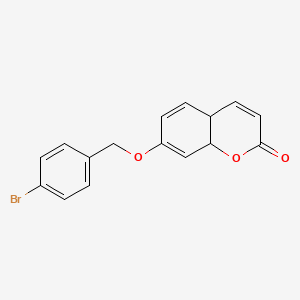
Mao-B-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-25 is a selective inhibitor of the enzyme monoamine oxidase type B. Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases such as Parkinson’s disease, where dopamine levels are critically low .
Preparation Methods
The synthesis of Mao-B-IN-25 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s selectivity and potency. This may involve reactions such as halogenation, alkylation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Mao-B-IN-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: The compound can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Mao-B-IN-25 has several scientific research applications, including:
Neurodegenerative Disease Research: this compound is used in research focused on neurodegenerative diseases such as Parkinson’s disease. It helps in understanding the role of monoamine oxidase type B in the degradation of dopamine and other neurotransmitters.
Drug Development: The compound is used in the development of new therapeutic agents targeting monoamine oxidase type B. It serves as a lead compound for designing more potent and selective inhibitors.
Biochemical Studies: This compound is used in biochemical studies to investigate the enzyme kinetics and inhibition mechanisms of monoamine oxidase type B
Mechanism of Action
Mao-B-IN-25 exerts its effects by selectively inhibiting the enzyme monoamine oxidase type B. This inhibition prevents the breakdown of dopamine and other monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of monoamine oxidase type B, where it binds and inhibits the enzyme’s activity. This inhibition is crucial for managing symptoms of neurodegenerative diseases such as Parkinson’s disease .
Comparison with Similar Compounds
Mao-B-IN-25 is compared with other monoamine oxidase type B inhibitors such as selegiline and rasagiline. While all these compounds inhibit monoamine oxidase type B, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase type B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase type B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase type B with additional sodium channel blocking properties
This compound stands out due to its unique chemical structure and higher selectivity for monoamine oxidase type B, making it a valuable compound in neurodegenerative disease research and drug development.
Properties
Molecular Formula |
C16H13BrO3 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-4a,8a-dihydrochromen-2-one |
InChI |
InChI=1S/C16H13BrO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9,12,15H,10H2 |
InChI Key |
FFFRVJRRVSCFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2C1C=CC(=O)O2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


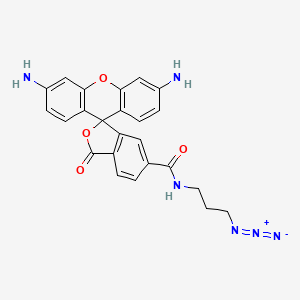
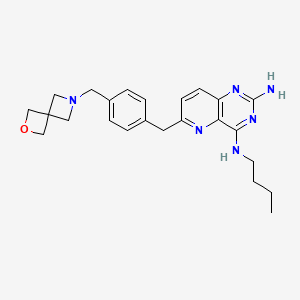
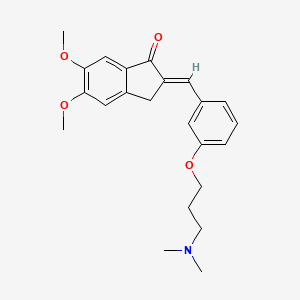
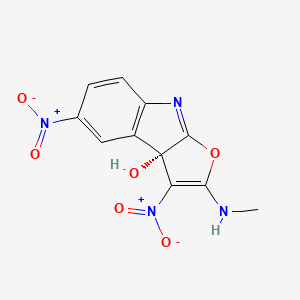
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)
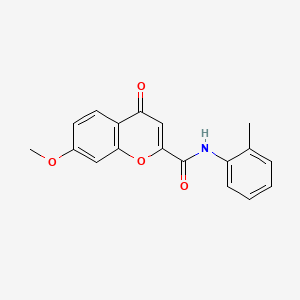
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
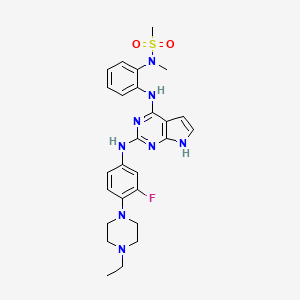
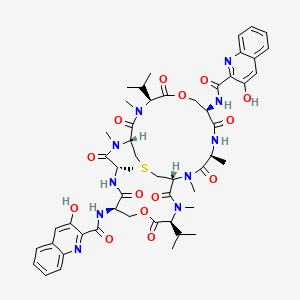

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
